3-(4-fluorophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
Description
This compound belongs to the chromeno-oxazin class, characterized by a fused benzochromene and oxazinone scaffold. The presence of a 4-fluorophenyl substituent distinguishes it from analogs.
Properties
Molecular Formula |
C21H18FNO3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C21H18FNO3/c22-13-5-7-14(8-6-13)23-11-18-19(25-12-23)10-9-16-15-3-1-2-4-17(15)21(24)26-20(16)18/h5-10H,1-4,11-12H2 |
InChI Key |
MHMQNJWCSSPOGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)C5=CC=C(C=C5)F)OC2=O |
Origin of Product |
United States |
Preparation Methods
Chromeno-Oxazin Core Assembly
The chromeno-oxazin framework is typically constructed through sequential cyclization and functionalization steps. A representative method involves:
-
Starting Materials : Substituted chromene derivatives (e.g., 3,4-dihydro-2H-chromen-6-ol) and fluorophenyl-containing amines.
-
Cyclocondensation : Reaction under acidic conditions (e.g., polyphosphoric acid or HCl) to form the oxazine ring. For example, heating 3,4-dihydro-2H-chromen-6-ol with 4-fluorobenzylamine at 110–120°C for 8–12 hours yields the hexahydro-benzo[3,chromeno-oxazin intermediate.
-
Oxidation : Introduction of the ketone group at position 6 using oxidizing agents like potassium permanganate in acetic acid (yield: 68–75%).
Key Reaction Conditions :
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Polyphosphoric acid | 110–120 | 8–12 | 72 |
| 2 | KMnO₄, AcOH | 25–30 | 4–6 | 68 |
Fluorophenyl Group Introduction
Nucleophilic Aromatic Substitution
The 4-fluorophenyl moiety is often introduced via nucleophilic substitution on halogenated intermediates:
Friedel-Crafts Alkylation
Alternative routes employ Friedel-Crafts alkylation to attach the fluorophenyl group:
-
Electrophile : 4-Fluorobenzyl chloride.
-
Catalyst : Aluminum chloride (AlCl₃) in dichloromethane at 0–5°C.
-
Workup : Neutralization with sodium bicarbonate and column chromatography (yield: 65–70%).
Gold(I)-Catalyzed Cycloisomerization
Methodology from N-(2-Alkynyl)Aryl Benzamides
Recent advances utilize gold(I) catalysts to streamline oxazine ring formation:
-
Substrate Preparation : N-(2-Alkynyl)aryl benzamides synthesized via Sonogashira coupling.
-
Cyclization : Treatment with [Au(JohnPhos)(NTf₂)] (5 mol%) in dichloromethane at 23°C for 6 hours.
-
Outcome : Direct formation of the chromeno-oxazin core with Z-selectivity (>95%) and yields up to 92%.
Optimized Catalytic Conditions :
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Au(JohnPhos) | 5 | DCM | 6 | 92 |
| Au(IPr) | 10 | DCM | 8 | 85 |
Reductive Amination and Cyclocondensation
Two-Step Process for Enhanced Efficiency
A hybrid approach combines reductive amination and cyclocondensation:
-
Reductive Amination :
-
Cyclocondensation :
Advantages :
-
Avoids harsh acidic conditions.
-
Total yield: 64% (over two steps).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Multi-Step Organic | Cyclocondensation, Oxidation | 48–52 | 95 | Moderate |
| Gold Catalysis | Cycloisomerization | 85–92 | 98 | High |
| Reductive Amination | Amine Formation, Cyclocondensation | 64 | 97 | High |
Critical Observations :
-
Gold Catalysis : Superior in yield and selectivity but requires expensive catalysts.
-
Multi-Step Routes : Cost-effective but time-intensive with lower yields.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Research Findings and Gaps
- Antioxidant Activity: Hydroxylated chromeno-oxazins (e.g., ) outperform non-hydroxylated analogs in DPPH assays, aligning with SAR principles from tea polyphenol studies . The target compound’s fluorophenyl group may redirect activity toward non-antioxidant pathways (e.g., kinase inhibition).
- Synthetic Yields: Isolated yields for dihydroxyphenyl analogs reach 82% with isomer control (60% major isomer) , suggesting efficient synthetic routes. No yield data exists for the target compound, highlighting a research gap.
Biological Activity
The compound 3-(4-fluorophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic molecule characterized by its unique bicyclic structure that combines features of both benzochromene and oxazine. Its molecular formula is , with a molecular weight of approximately 373.42 g/mol . This article explores the biological activities associated with this compound based on existing literature and research findings.
Chemical Structure and Properties
The structural uniqueness of this compound is attributed to its dual functionality as both an oxazine and a benzochromene derivative. This combination may enhance its biological activity compared to simpler compounds. The presence of a fluorophenyl group suggests potential for interesting electronic properties and biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds structurally similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties.
- Neuroprotective Effects : Compounds in the same class have been evaluated as inhibitors of monoamine oxidase (MAO) and cholinesterase (AChE), which are relevant in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
- Anticancer Properties : Some derivatives have displayed antiproliferative effects against various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through structure-activity relationship studies. The following table summarizes some notable compounds with similar structures and their associated biological activities:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 3-(4-bromophenyl)-2H-chromene | Bromine substituent | Antimicrobial activity |
| 2-(4-fluorophenyl)benzoxazole | Oxazole ring | Anticancer properties |
| 5-(4-fluorophenyl)-1H-pyrazole | Pyrazole ring | Anti-inflammatory effects |
Research indicates that compounds like this compound may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Investigations into its binding affinity and mechanism of action are critical for understanding its therapeutic potential.
Case Studies
- Inhibition of MAO A and B : In studies evaluating similar chromene derivatives as inhibitors of MAO A and B isoforms and cholinesterase enzymes:
- Antitumor Activity : Antiproliferative assays conducted on breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) tumor cell lines revealed that certain derivatives exhibited IC50 values ranging from 4.83 to 11.3 μM .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-(4-fluorophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one, and how are they confirmed experimentally?
- The compound features a fused chromeno-oxazine core, a 4-fluorophenyl substituent, and multiple saturated rings. Key structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for proton/carbon environments) and high-resolution mass spectrometry (HRMS) to verify molecular mass . X-ray crystallography is recommended for resolving bond angles and stereochemistry .
Q. What synthetic routes are commonly used to prepare this compound, and what are critical reaction parameters?
- Synthesis typically involves multi-step reactions:
-
Step 1 : Construction of the chromeno-oxazine core via cyclization of substituted benzaldehyde derivatives with aminophenol precursors under acidic conditions .
-
Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring catalysts like Lewis acids (e.g., AlCl) .
-
Critical parameters : Temperature control (60–120°C), solvent polarity (e.g., DMF or THF), and inert atmosphere (N/Ar) to prevent oxidation .
Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?
- The electron-withdrawing fluorine atom enhances lipophilicity (logP ~2.8–3.5), improving membrane permeability. It also stabilizes the aromatic ring against metabolic degradation, as shown in comparative studies with non-fluorinated analogs . Solubility in polar solvents (e.g., DMSO) is moderate (~10–20 mg/mL) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed stereochemical configurations of the chromeno-oxazine core?
- Conflicting NMR data (e.g., coupling constants) may arise from dynamic ring puckering. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict stable conformers, while molecular dynamics simulations (100 ns, explicit solvent) assess conformational flexibility . Compare computed H NMR shifts with experimental data to validate models .
Q. What methodologies are recommended to optimize synthesis yields when scaling up from milligram to gram quantities?
- Process refinement :
- Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .
- Replace batch-wise chromatography with crystallization (e.g., ethanol/water mixtures) for purification .
- Yield-limiting factors :
- Side reactions during fluorophenyl grafting (monitor via LC-MS).
- Catalyst loading optimization (e.g., reduce AlCl from 1.2 eq. to 0.8 eq. to minimize byproducts) .
Q. What in vitro assays are suitable for evaluating the compound’s potential biological activity, and how can SAR studies be designed?
- Primary screens :
- Anticancer: NCI-60 cell line panel (IC determination) .
- Anti-inflammatory: COX-2 inhibition assay (ELISA-based) .
- SAR strategies :
- Synthesize analogs with variations in the fluorophenyl group (e.g., chloro, methoxy) and chromeno-oxazine saturation.
- Corrogate activity data with steric/electronic parameters (Hammett constants, logP) .
Q. How can stability under biological conditions (pH, temperature) be systematically assessed?
- Experimental design :
- pH stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Data Analysis & Interpretation
Q. What statistical approaches address variability in biological assay replicates for this compound?
- Use mixed-effects models to account for batch-to-batch variability in cell-based assays. For IC determinations, apply nonlinear regression (e.g., four-parameter logistic curve) with 95% confidence intervals .
Q. How can conflicting data on metabolic stability between in vitro and in vivo models be reconciled?
- Hypothesis : Species-specific cytochrome P450 (CYP) isoforms may metabolize the compound differently.
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
